1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-19-11-13-21(14-12-19)33-16-6-15-30-25-10-5-3-8-23(25)29-27(30)20-17-26(32)31(18-20)24-9-4-2-7-22(24)28/h2-5,7-14,20H,6,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTJDMJBPGJCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidinone core, a benzo[d]imidazole moiety, and a fluorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to This compound may interact with GABA-A receptors, particularly modulating the α1/γ2 interface. This interaction can lead to enhanced neurotransmission and has implications for treating neurological disorders . The compound's structure suggests it could act as a positive allosteric modulator (PAM), which may improve its therapeutic profile by increasing the efficacy of endogenous neurotransmitters without directly activating the receptor.
Anticancer Activity
Preliminary studies have indicated that compounds within the same class as This compound exhibit significant activity against various cancer cell lines. For example, research on imidazole derivatives has shown promising results in inhibiting myeloid cell leukemia 1 (Mcl-1), a protein associated with cancer cell survival . The effective inhibition of Mcl-1 by similar compounds suggests that This compound may also possess anticancer properties.
Neuroprotective Effects
In addition to its potential anticancer activity, the compound is being explored for neuroprotective effects. Its ability to modulate GABA-A receptors could provide therapeutic benefits in conditions such as anxiety and epilepsy, where GABAergic dysfunction is a contributing factor .
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationships of similar compounds to establish correlations between chemical structure and biological activity. For instance, modifications at specific positions on the benzo[d]imidazole scaffold have been shown to enhance receptor affinity and selectivity. Table 1 summarizes key findings from SAR studies relevant to this compound's class:
| Compound | Target | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | Mcl-1 | 0.38 ± 0.14 | High potency |
| Compound B | GABA-A | 5.2 ± 0.3 | Moderate activity |
| Compound C | GABA-A | 0.19 ± 0.02 | Selective for α1/γ2 interface |
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substitutions
Several analogues share the fluorophenyl-pyrrolidinone scaffold but differ in substituents:
Key Trends :
- Fluorine Position : 2-Fluorophenyl (target compound) vs. 4-fluorophenyl () affects dipole moments and binding to hydrophobic pockets.
- Linker Chain: Propyl (target) vs. ethyl () or morpholinoethyl () alters conformational flexibility and target engagement.
Benzimidazole Derivatives with Varied Alkyl/Aryl Chains
Key Insights :
Q & A
Q. What are the common synthetic routes for preparing 1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidin-2-one core via cyclization or condensation reactions.
- Step 2 : Functionalization of the benzimidazole moiety, often achieved by alkylation or nucleophilic substitution. For example, attaching the 3-(p-tolyloxy)propyl group to the benzimidazole nitrogen under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Coupling the fluorophenyl group to the pyrrolidinone ring via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, depending on the halogenation state of intermediates .
Key Methodological Tip : Optimize reaction conditions (e.g., catalyst choice, solvent polarity) to improve yields. For instance, palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in fluorinated systems .
Q. How should researchers characterize the structural integrity of this compound?
A combination of analytical techniques is required:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the fluorophenyl group shows distinct splitting patterns in ¹H NMR (δ ~7.2–7.8 ppm) due to fluorine coupling .
- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight and fragmentation patterns. The molecular ion peak (e.g., [M+H]⁺) should align with the calculated mass (±3 ppm) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, especially if the compound exhibits polymorphism .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Report MIC (Minimum Inhibitory Concentration) values .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with positive controls like doxorubicin .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. For example, measure inhibition of EGFR kinase activity via ADP-Glo™ assays .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).
- First Aid : In case of skin contact, wash with soap/water immediately. For inhalation, move to fresh air and consult a physician .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or reduce toxicity?
- SAR Studies : Modify substituents systematically:
- Pro-drug Strategies : Mask reactive functionalities (e.g., esterify hydroxyl groups) to improve bioavailability .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies.
- Structural Confirmation : Re-characterize compounds from conflicting studies to rule out impurities or degradation products .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate target engagement .
Q. What computational methods aid in understanding its mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with EGFR or tubulin) to identify key binding residues .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- ADMET Prediction : Use tools like SwissADME to predict absorption, distribution, and toxicity profiles preemptively .
Q. How to optimize synthetic yields for large-scale production?
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for coupling reactions to reduce side products .
- Purification : Employ gradient elution in flash chromatography or preparative HPLC to isolate high-purity batches (>95%) .
- Scale-up Challenges : Monitor exothermic reactions (e.g., alkylation steps) using jacketed reactors to control temperature .
Q. What analytical techniques detect degradation products or impurities?
Q. How do fluorinated substituents influence physicochemical properties?
- Lipophilicity : The 2-fluorophenyl group increases logP, enhancing membrane permeability but potentially reducing solubility.
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo .
- Electronic Effects : Fluorine’s electron-withdrawing nature alters electron density in the benzimidazole ring, affecting binding affinity to targets like kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
